5-Methylspiro[2.3]hexan-5-amine

spirocyclic amine building block conformational restriction steric shielding

5-Methylspiro[2.3]hexan-5-amine (CAS 2763780-65-8; MF C₇H₁₃N; MW 111.18 g·mol⁻¹) is a C₇ spirocyclic primary amine in which a geminal methyl and a primary amine group are both attached at the 5-position of a spiro[2.3]hexane core. The scaffold combines a cyclopropane and a cyclobutane ring sharing a single quaternary carbon, creating a rigid, three-dimensional architecture that the medicinal-chemistry community exploits to introduce conformational constraint, to occupy three-dimensional chemical space, and to replace flat aromatic or flexible saturated rings in lead-compound optimization.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13457632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylspiro[2.3]hexan-5-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1(CC2(C1)CC2)N
InChIInChI=1S/C7H13N/c1-6(8)4-7(5-6)2-3-7/h2-5,8H2,1H3
InChIKeyCVIIJXVNOSYTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylspiro[2.3]hexan-5-amine (CAS 2763780-65-8) Spirocyclic Amine Scaffold for Drug-Discovery Sourcing


5-Methylspiro[2.3]hexan-5-amine (CAS 2763780-65-8; MF C₇H₁₃N; MW 111.18 g·mol⁻¹) is a C₇ spirocyclic primary amine in which a geminal methyl and a primary amine group are both attached at the 5-position of a spiro[2.3]hexane core . The scaffold combines a cyclopropane and a cyclobutane ring sharing a single quaternary carbon, creating a rigid, three-dimensional architecture that the medicinal-chemistry community exploits to introduce conformational constraint, to occupy three-dimensional chemical space, and to replace flat aromatic or flexible saturated rings in lead-compound optimization [1][2].

Why 5-Methylspiro[2.3]hexan-5-amine Cannot Be Replaced by a Generic Spirocyclic Amine Building Block


Spiro[2.3]hexane amines are not interchangeable: the position of the amine, the presence or absence of a methyl substituent, and the chain length of the amine linker each create distinct molecular topologies, steric environments, and H-bonding geometries [1]. These structural variations translate into fine differences in basicity, lipophilicity, steric accessibility of the nitrogen lone pair, and the spatial orientation of substituents — parameters that directly control target engagement, selectivity, and off-rate in medicinal-chemistry programs [2][3]. Because each congener presents a unique vector arrangement, replacing 5-methylspiro[2.3]hexan-5-amine with a close analog without re-optimizing the structure–activity relationship (SAR) risks a complete loss of potency or selectivity; the quantitative evidence below documents exactly how this compound differs from its nearest neighbors.

Quantitative Differentiation Evidence for 5-Methylspiro[2.3]hexan-5-amine Against Closest Analogs


Gem‑Dimethyl Substitution Creates a Sterically Shielded Primary Amine Not Available in Des‑Methyl or N‑Methyl Analogs

5‑Methylspiro[2.3]hexan‑5‑amine (CAS 2763780‑65‑8) bears a quaternary α‑carbon that carries both a methyl group and a primary amine (C₇H₁₃N, MW 111.18 g·mol⁻¹) [REFS‑1]. This gem‑dimethyl arrangement sterically shields the −NH₂ group far more than the methylene‑linked amine in spiro[2.3]hexan‑5‑ylmethanamine (CAS 1495658‑59‑7; C₇H₁₃N, MW 111.18 g·mol⁻¹) [REFS‑2] or the secondary amine in the N‑methyl derivative (CAS 1506156‑37‑1; C₇H₁₃N, MW 111.18 g·mol⁻¹) [REFS‑3]. Although all three compounds share the same molecular formula, the connectivity determines whether the nitrogen lone pair is sterically congested, freely rotating, or methylated, which controls nucleophilicity in reactions such as amide coupling or reductive amination [REFS‑4].

spirocyclic amine building block conformational restriction steric shielding primary amine nucleophilicity

Molecular Vector Geometry: Unique Exit‑Vector Orientation Relative to Lower and Higher Homologs

The 5‑amino‑5‑methyl substitution pattern places the amine lone pair along a vector that bisects the spiro[2.3]hexane cage in a manner distinct from the 1‑aminomethyl analog (CAS 2302471‑88‑9; C₈H₁₆N₂, MW 140.23 g·mol⁻¹), which features two aminomethyl groups, or the carboxylic‑acid‑bearing 5‑aminospiro[2.3]hexane‑5‑carboxylic acid (CAS 1314939‑85‑9; C₇H₁₁NO₂, MW 141.17 g·mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. Recent computational and in‑silico analyses of spiro[2.3]hexane analogues demonstrate that altering the substitution position changes the predicted bioisosteric match to common heterocycles such as piperidine and morpholine, with 5‑azaspiro[2.3]hexanes flagged as superior piperidine bioisosteres only when the nitrogen is embedded in the four‑membered ring, not when it is exocyclic [REFS‑4].

spirocyclic scaffold vectors 3D pharmacophore diversity structure‑based drug design molecular shape analysis

Spiro[2.3]hexane Conformational Rigidity versus Flexible‑Chain or Monocyclic Amine Controls

5‑Methylspiro[2.3]hexan‑5‑amine locks the amine‑bearing carbon into a rigid bicyclic framework that restricts rotation around the C–C bonds connecting the amine to the scaffold, in contrast to acyclic benchmarks such as n‑butylamine (C₄H₁₁N; MW 73.14 g·mol⁻¹) or monocyclic cyclobutylamine (C₄H₉N; MW 71.12 g·mol⁻¹) [REFS‑1][REFS‑2]. The Yashin group demonstrated that spiro[2.3]hexane amino acids function as conformationally restricted analogs of GABA, substantially reducing the number of low‑energy conformers accessible to the pharmacophore and thereby decreasing the entropic penalty upon receptor binding [REFS‑3]. Although no quantitative ΔS or Kd values are reported for the target compound itself, the class‑level principle is that rigidification reduces conformational entropy loss on binding by an estimated 1–4 kcal·mol⁻¹ for each frozen rotatable bond, which can translate into 10‑ to 100‑fold affinity gains when the bioactive conformation is correctly pre‑organized [REFS‑3][REFS‑4].

conformational restriction entropic penalty GABA analog design CNS drug discovery

Predicted Physicochemical Differentiation: pKa and Lipophilicity Shift from the Spiro[2.3]hexane Core

The predicted basicity of 5‑methylspiro[2.3]hexan‑5‑amine (estimated pKa ≈ 10.0–10.5 for the conjugate acid) is subtly but significantly lower than that of the less sterically hindered spiro[2.3]hexan‑5‑ylmethanamine (estimated pKa ≈ 10.5–10.9) due to the inductive electron‑withdrawing effect of the adjacent cyclopropane ring transmitted through the quaternary spiro center [REFS‑1][REFS‑2]. This pKa difference of ≈0.4–0.5 log units translates into a ∼2.5‑ to 3‑fold difference in the fraction of un‑ionized (membrane‑permeable) free base at physiological pH 7.4 [REFS‑2]. Furthermore, the gem‑dimethyl group increases calculated logP by approximately 0.3–0.5 units relative to the des‑methyl parent scaffold, moving the compound closer to the CNS‑favorable logP window of 2–4 [REFS‑3].

amine basicity logD prediction CNS multiparameter optimization spiro scaffold drug-likeness

Highest-Value Procurement Scenarios for 5-Methylspiro[2.3]hexan-5-amine (CAS 2763780-65-8)


CNS Lead‑Optimization Programs Requiring Sterically Shielded Primary Amine Pharmacophores

Programs developing orthosteric or allosteric ligands for GPCRs, ion channels, or neurotransmitter transporters can exploit the gem‑dimethyl‑shielded primary amine as a metabolically resilient cationic center. The reduced basicity relative to the methanamine analog (estimated ΔpKa ≈ −0.4 to −0.5) [REFS‑1] increases the fraction of neutral, membrane‑permeable species at physiological pH, aligning with CNS MPO guidelines and potentially improving passive BBB penetration.

Diversity‑Oriented Synthesis Libraries Aimed at Three‑Dimensional Fragment Space

The spiro[2.3]hexane core is recognized as an underrepresented, sp³‑rich scaffold that escapes flatland chemical space [REFS‑2]. Incorporating 5‑methylspiro[2.3]hexan‑5‑amine into fragment or lead‑like libraries introduces a conformationally constrained amine with well‑defined exit vectors, enabling the exploration of novel pharmacophore geometries not accessible with monocyclic or acyclic amine building blocks .

Bioisostere Replacement of Piperidine or Morpholine Moieties in Kinase or Protease Inhibitors

Recent in‑silico and in‑vitro evaluations demonstrate that spiro[2.3]hexane analogues can serve as bioisosteres for common saturated heterocycles such as piperidine, with the 5‑azaspiro[2.3]hexane variant flagged as a particularly promising surrogate [REFS‑2][REFS‑3]. 5‑Methylspiro[2.3]hexan‑5‑amine provides the carbocyclic counterpart, offering a non‑basic, all‑carbon scaffold that can replace morpholine or piperidine when complete removal of the heterocyclic nitrogen is desired to reduce hERG or CYP liabilities.

Synthesis of Conformationally Restricted GABA or Glutamate Analogs for Neurological Target Validation

Yashin et al. established that spiro[2.3]hexane amino acids act as rigid GABA mimetics with potential modulatory activity at GABAergic cascades [REFS‑4]. 5‑Methylspiro[2.3]hexan‑5‑amine can be elaborated into analogous constrained amino acids or phosphonic acids, serving as a key intermediate for tool compounds used to probe GABAₐ, GABAB, or metabotropic glutamate receptor pharmacology.

Quote Request

Request a Quote for 5-Methylspiro[2.3]hexan-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.